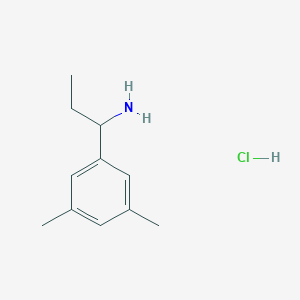
1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, also known as 3,5-dimethylamphetamine hydrochloride or 3,5-DMA, is a psychoactive substance that belongs to the amphetamine family. It has a CAS Number of 2155855-34-6 and a molecular weight of 199.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure. The molecule consists of a 3,5-dimethylphenyl group attached to a propan-1-amine, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .Applications De Recherche Scientifique
Structural Analyses and Crystallography
Research has delved into the conformational analyses of compounds closely related to "1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride", exploring their crystal structures and hydrogen-bonded networks. For instance, the study by Nitek et al. (2020) focused on the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the significance of hydrogen bonding in determining molecular conformations and packing arrangements in the solid state (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).
Synthetic Methodologies
The development of novel synthetic routes and catalysts is a key application area, as demonstrated by Yap et al. (2014), who developed a novel chiral palladacycle used in asymmetric hydrophosphination reactions. This work underscores the importance of designing new catalysts for promoting specific stereoselective reactions, which is critical in the synthesis of complex organic molecules (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Material Science and Luminescence Sensing
Investigations into the luminescence properties of lanthanide-based organic frameworks offer insights into potential applications in sensing and material sciences. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde derivatives, which could be leveraged in the development of novel fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Corrosion Inhibition
The study of compounds for corrosion inhibition is another application, as shown by Salarvand et al. (2017), who explored the efficiency of certain derivatives in protecting mild steel in acidic environments. This research has implications for the development of more effective corrosion inhibitors for industrial applications (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wash thoroughly after handling (P264) .
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBJHENTQXYVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)
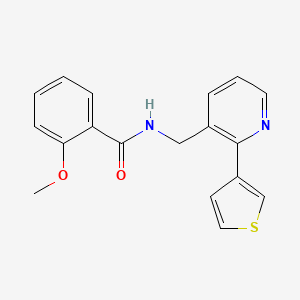
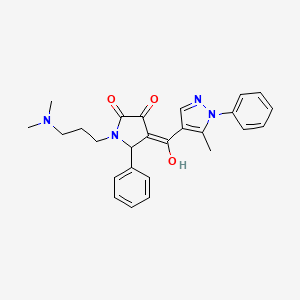

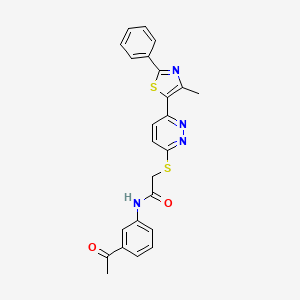
![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)


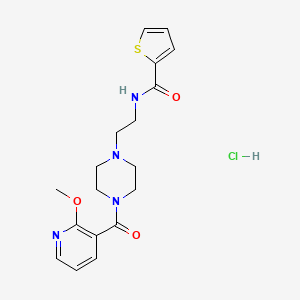
![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)
